
4-Methyl-6-(4-methylazepan-1-yl)pyrimidin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-6-(4-methylazepan-1-yl)pyrimidin-2-amine is a compound belonging to the class of 2-aminopyrimidine derivatives. These compounds are known for their diverse biological activities, including antitrypanosomal and antiplasmodial properties . The structure of this compound consists of a pyrimidine ring substituted with a methyl group at the 4-position and a 4-methylazepan-1-yl group at the 6-position.
准备方法
The synthesis of 4-Methyl-6-(4-methylazepan-1-yl)pyrimidin-2-amine typically involves multiple steps starting from acyclic starting materials. One common synthetic route includes the following steps :
Ring Closure: Formation of the pyrimidine ring from benzylidene acetones and ammonium thiocyanates.
Aromatization: Conversion of the intermediate to an aromatic pyrimidine ring.
S-Methylation: Introduction of a methyl group to the sulfur atom.
Oxidation: Conversion of the methylthio group to a methylsulfonyl group.
Formation of Guanidines: Reaction with suitable amines to form the final product.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.
化学反应分析
4-Methyl-6-(4-methylazepan-1-yl)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: Conversion of methylthio groups to methylsulfonyl groups using oxidizing agents.
Substitution: Introduction of different substituents on the pyrimidine ring using reagents like halogens or alkyl groups.
Reduction: Reduction of nitro groups to amino groups using reducing agents like hydrogen gas or metal hydrides.
Common reagents and conditions used in these reactions include dioxane, aqueous ammonia, and various oxidizing and reducing agents . The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
4-Methyl-6-(4-methylazepan-1-yl)pyrimidin-2-amine has several scientific research applications, including:
Industry: Utilized in the production of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of 4-Methyl-6-(4-methylazepan-1-yl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of enzymes involved in the biosynthesis of nucleic acids, leading to the disruption of cellular processes in pathogens . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
相似化合物的比较
4-Methyl-6-(4-methylazepan-1-yl)pyrimidin-2-amine can be compared with other similar compounds, such as:
4-Chlorophenyl-6-methylpyrimidin-2-amine: Another 2-aminopyrimidine derivative with different substituents on the pyrimidine ring.
Pyrazolo[3,4-d]pyrimidine: A compound with a fused ring system that exhibits different biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another fused ring system with unique properties and applications.
The uniqueness of this compound lies in its specific substituents and the resulting biological activities, making it a valuable compound for research and development.
属性
分子式 |
C12H20N4 |
|---|---|
分子量 |
220.31 g/mol |
IUPAC 名称 |
4-methyl-6-(4-methylazepan-1-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C12H20N4/c1-9-4-3-6-16(7-5-9)11-8-10(2)14-12(13)15-11/h8-9H,3-7H2,1-2H3,(H2,13,14,15) |
InChI 键 |
FSCHBCONUGSMIV-UHFFFAOYSA-N |
规范 SMILES |
CC1CCCN(CC1)C2=NC(=NC(=C2)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-hydroxy-N'-[(1E)-1-(3-oxo-3H-benzo[f]chromen-2-yl)ethylidene]naphthalene-2-carbohydrazide](/img/structure/B14914388.png)

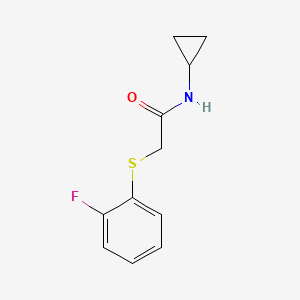
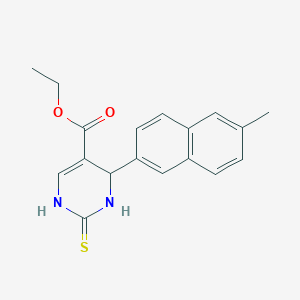
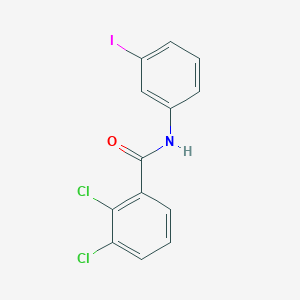
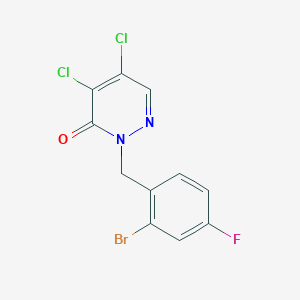
![(1S,5S)-1,8,8-Trimethyl-2-azabicyclo[3.2.1]octan-3-one](/img/structure/B14914430.png)
![4-Fluoro-1-azabicyclo[2.2.1]heptan-3-ol](/img/structure/B14914438.png)

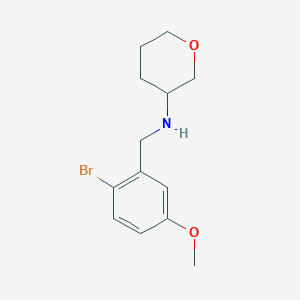

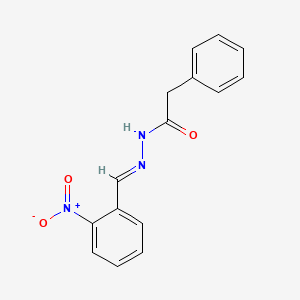
![4-hydroxy-3-[(3E)-1-phenyl-3-(2-phenylhydrazinylidene)pentyl]-2H-chromen-2-one](/img/structure/B14914471.png)
![1-[2-(Methylamino)ethyl]cyclobutanol](/img/structure/B14914476.png)
